

# In-depth Technical Guide: Structure Elucidation and Characterization of CAS 287952-67-4

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

4-[4-

Compound Name: *(Trifluoromethoxy)phenoxy]piperidi*  
ne

Cat. No.: B149191

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## Introduction

This technical guide provides a comprehensive overview of the structure elucidation and characterization of the chemical compound with CAS number 287952-67-4. This compound, identified as **4-[4-(trifluoromethoxy)phenoxy]piperidine**, is a key intermediate in the synthesis of the anti-tuberculosis drug, Delamanid.<sup>[1][2]</sup> Understanding the precise structure and properties of this intermediate is crucial for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This document details the available analytical data, experimental protocols for its synthesis, and visualizations of the synthetic pathway.

## Compound Identification and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of CAS 287952-67-4 is presented in Table 1.

Property	Value	Reference
CAS Number	287952-67-4	<a href="#">[1]</a>
Chemical Name	4-[4-(trifluoromethoxy)phenoxy]piperidine	<a href="#">[1]</a>
Synonyms	Delamanid intermediate, Piperidine, 4-[4-(trifluoromethoxy)phenoxy]-	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>14</sub> F <sub>3</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	261.24 g/mol	<a href="#">[1]</a>
SMILES	FC(F) (F)Oc1ccc(OC2CCNCC2)cc1	N/A
Melting Point	71-73 °C	<a href="#">[1]</a>

Table 1: Compound Identification and Physicochemical Properties.

## Synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine

The synthesis of **4-[4-(trifluoromethoxy)phenoxy]piperidine** is a multi-step process. The detailed experimental protocol is outlined below, based on established synthetic routes.[\[1\]](#)

## Experimental Protocol: Synthesis

### Materials:

- Ethyl 4-hydroxypiperidine-1-carboxylate
- Triethylamine
- Toluene
- Methanesulfonyl chloride

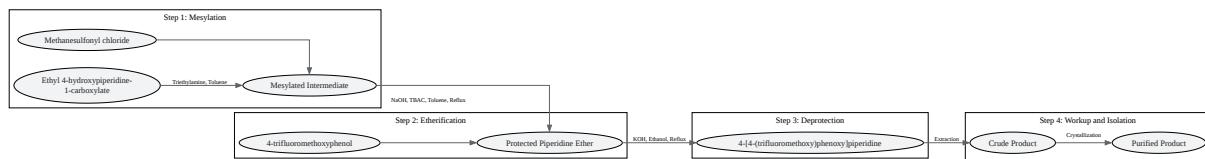
- 4-trifluoromethoxyphenol
- 25% aqueous sodium hydroxide
- 50% aqueous tetra-n-butyl ammonium chloride
- Potassium hydroxide
- Ethanol
- Isopropanol
- Brine
- Aqueous ammonium chloride

**Procedure:**

- Dissolve 9.72 kg of ethyl 4-hydroxypiperidine-1-carboxylate and 10.0 L of triethylamine in 15.0 L of toluene.
- Cool the resulting solution to below 10 °C.
- Slowly add 7.07 kg of methanesulfonyl chloride dropwise, maintaining the temperature below 25 °C.
- Continue stirring for 1 hour at a temperature below 25 °C.
- To the reaction solution, add 5.00 kg of 4-trifluoromethoxyphenol, 10 L of toluene, 17.7 L of 25% aqueous sodium hydroxide, and 6.24 kg of 50% aqueous tetra-n-butyl ammonium chloride.
- Heat the mixture to reflux for 2 hours, maintaining an internal temperature of 88°C.
- After the reaction is complete, cool the mixture and separate the aqueous layer, which is then discarded.
- Wash the organic layer with 10 L of water.

- Add 14.2 kg of potassium hydroxide and 10 L of ethanol to the washed organic layer and heat to reflux for 4 hours, maintaining an internal temperature of 98 °C.
- Cool the mixture and concentrate under reduced pressure.
- To the concentrated residue, add 50 L of toluene.
- Wash the organic layer sequentially with 25 L of water, 25 L of brine, and 31 L of aqueous ammonium chloride.
- Concentrate the washed toluene solution under reduced pressure.
- Dissolve the concentrated residue in a solvent mixture of 5 L of isopropanol, 50 L of water, and 2.5 L of 25% aqueous sodium hydroxide to form a homogeneous solution.
- Cool the solution to below 10 °C to precipitate the crystals.
- Continue stirring for 1 hour at below 10 °C.
- Collect the precipitate by filtration.
- Wash the crystals with 15 L of water and air-dry to yield **4-[4-(trifluoromethoxy)phenoxy]piperidine**.[\[1\]](#)

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **4-[4-(trifluoromethoxy)phenoxy]piperidine**.

## Structure Elucidation and Characterization Data

The structural confirmation of **4-[4-(trifluoromethoxy)phenoxy]piperidine** relies on various analytical techniques. The following sections summarize the available data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H-NMR Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The <sup>1</sup>H-NMR data for **4-[4-(trifluoromethoxy)phenoxy]piperidine** is presented in Table 2.[1]

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
1.41	dddd	2H	Piperidine CH <sub>2</sub>
1.90	m	2H	Piperidine CH <sub>2</sub>
2.55	dddd	2H	Piperidine CH <sub>2</sub>
2.92	dddd	2H	Piperidine CH <sub>2</sub>
3.33	brs	1H	Piperidine NH
4.39	tt	1H	Piperidine CH-O
7.03	d	2H	Aromatic CH
7.25	d	2H	Aromatic CH

Table 2:  $^1\text{H}$ -NMR Data for **4-[4-(trifluoromethoxy)phenoxy]piperidine** (300 MHz,  $\text{CDCl}_3$ ).[\[1\]](#)

#### Experimental Protocol: $^1\text{H}$ -NMR Spectroscopy

A detailed experimental protocol for the acquisition of the  $^1\text{H}$ -NMR spectrum was not available in the reviewed literature. However, a general procedure would involve:

- Dissolving a few milligrams of the purified compound in approximately 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transferring the solution to a 5 mm NMR tube.
- Acquiring the spectrum on a 300 MHz NMR spectrometer.
- Processing the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

#### $^{13}\text{C}$ -NMR Spectroscopy

No experimental  $^{13}\text{C}$ -NMR data for **4-[4-(trifluoromethoxy)phenoxy]piperidine** has been found in the public domain.

## Mass Spectrometry (MS)

No experimental mass spectrometry data (e.g., mass spectrum, m/z values) for **4-[4-(trifluoromethoxy)phenoxy]piperidine** has been found in the public domain.

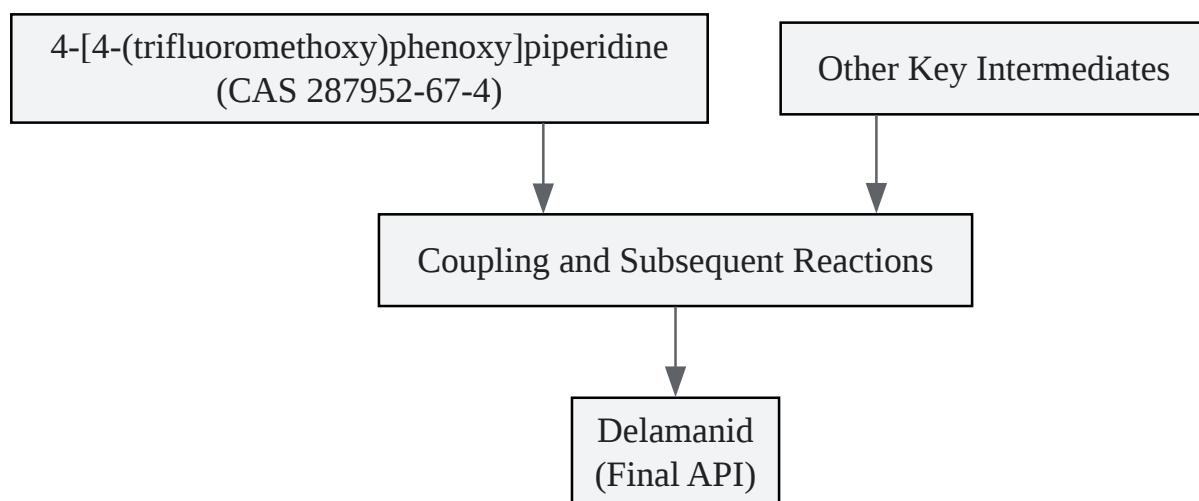
## X-ray Crystallography

No X-ray crystallographic data for **4-[4-(trifluoromethoxy)phenoxy]piperidine** has been found in the public domain to confirm its solid-state structure.

## Role as a Delamanid Intermediate

**4-[4-(trifluoromethoxy)phenoxy]piperidine** is a crucial building block in the total synthesis of Delamanid, a potent anti-tuberculosis agent. The piperidine moiety of this intermediate is incorporated into the final structure of Delamanid.

## Logical Relationship in Delamanid Synthesis



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Caption: Role of the title compound in the synthesis of Delamanid.

## Conclusion

This technical guide has summarized the available information on the structure elucidation and characterization of **4-[4-(trifluoromethoxy)phenoxy]piperidine** (CAS 287952-67-4). While a

detailed synthesis protocol and  $^1\text{H}$ -NMR data are available and have been presented, a comprehensive characterization is limited by the lack of publicly available  $^{13}\text{C}$ -NMR, mass spectrometry, and X-ray crystallography data. The established role of this compound as a key intermediate in the synthesis of Delamanid underscores the importance of its thorough characterization for pharmaceutical development and quality control. Further research to generate and publish the missing analytical data would be highly beneficial to the scientific community.

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## References

- 1. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]
- 2. nbinfo.com [nbinfo.com]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)